5-{[(3-chlorophenyl)sulfanyl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
5-{[(3-chlorophenyl)sulfanyl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a chemical compound with the molecular formula C13H11ClO4S and a molecular weight of 298.75 g/mol . This compound is known for its unique structure, which includes a 3-chlorophenyl group attached to a sulfanyl-methylidene moiety, and a dioxane ring system. It is used in various research and industrial applications due to its reactivity and stability.
Preparation Methods
The synthesis of 5-{[(3-chlorophenyl)sulfanyl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . The reaction proceeds with the slow addition of acetic anhydride to a mixture of acetone, malonic acid, and an acid catalyst, resulting in high yields of the desired product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
5-{[(3-chlorophenyl)sulfanyl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through C-C bond formation reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of specialty chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-{[(3-chlorophenyl)sulfanyl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the dioxane ring system can interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar compounds to 5-{[(3-chlorophenyl)sulfanyl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione include:
5-(4-Hydroxy-3-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione: This compound has a similar dioxane ring system but differs in the substituent groups attached to the ring.
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid): This compound is widely used in organic synthesis and shares the dioxane ring structure but lacks the chlorophenyl and sulfanyl groups.
Properties
IUPAC Name |
5-[(3-chlorophenyl)sulfanylmethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO4S/c1-13(2)17-11(15)10(12(16)18-13)7-19-9-5-3-4-8(14)6-9/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWKLSWYTIHAMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CSC2=CC(=CC=C2)Cl)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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